2-(Azetidin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(azetidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFHIPYFJSPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative [2+2] Cycloaddition Conditions
Reduction of azetidin-2-ones to alcohols is typically performed using LiAlH4 or NaBH4 in THF, with yields ranging from 70–85%. Stereochemical outcomes depend on the substituents on the azetidin-2-one ring, with trans-diastereomers predominating due to steric hindrance during reduction.
Ring-Opening of Epoxides with Amines
Epoxide ring-opening with amines provides a direct route to β-amino alcohols, which can be cyclized to azetidines. WO2018108954A1 outlines the reaction of epichlorohydrin with benzylamine in the presence of diisopropylethylamine (DIPEA), yielding 1-benzylazetidin-3-ol after intramolecular cyclization. The epoxide oxygen acts as a leaving group, facilitating nucleophilic attack by the amine.
Critical factors include:
-
Amine Nucleophilicity : Primary amines (e.g., benzylamine) exhibit higher reactivity than secondary amines.
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Temperature : Reactions proceed optimally at 50–60°C, balancing kinetics and side reactions.
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Acid Catalysis : HCl or AcOH accelerates ring closure but may protonate the amine, reducing reactivity.
Post-cyclization, the benzyl protecting group is removed via hydrogenolysis using Pd/C or Pd(OH)₂, affording this compound in 80–90% yield.
Alkylation of Azetidine Borane Complexes
Chiral azetidines can be synthesized via alkylation of N-borane complexes. RSC Adv. 2021 reports the diastereoselective α-alkylation of azetidine-2-carbonitrile borane complexes using LDA and alkyl halides. For example, treatment of (S)-1-(4-methoxyphenyl)ethylazetidine-2-carbonitrile borane complex with benzyl bromide at −78°C yields (S)-2-benzylazetidine-2-carbonitrile, which is hydrolyzed to the alcohol.
Table 2: Alkylation Conditions for Borane Complexes
| Substrate | Base | Alkylating Agent | Solvent | Yield (%) | d.r. (trans:cis) |
|---|---|---|---|---|---|
| (S)-Azetidine-BH₃ | LDA | Benzyl bromide | THF | 72 | 9:1 |
| (R)-Azetidine-BH₃ | KHMDS | Allyl iodide | Et₂O | 65 | 8:1 |
| N-Boc-Azetidine-BH₃ | NaH | Methyl triflate | DME | 58 | 7:1 |
This method achieves high diastereoselectivity (up to 9:1) due to steric shielding by the borane moiety, which directs alkylation to the less hindered face. Subsequent hydrolysis with aqueous HCl affords this compound without racemization.
Deprotection Strategies
Protecting groups are often employed during synthesis to prevent side reactions. Common strategies include:
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Boc Deprotection : Treatment with TFA or HCl in dioxane removes tert-butoxycarbonyl groups, yielding the free amine.
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Cbz Hydrogenolysis : Pd-catalyzed hydrogenolysis cleaves benzyloxycarbonyl groups under H₂ atmosphere.
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Silyl Ether Removal : Fluoride sources (e.g., TBAF) cleave trimethylsilyl ethers, regenerating the alcohol.
For example, PubChem CID 55288038 describes the synthesis of 2-(azetidin-3-yl)ethan-1-ol hydrochloride via HCl-mediated deprotection of tert-butyl azetidine-1-carboxylate. The reaction proceeds quantitatively in methanol at 25°C, with the hydrochloride salt isolated by filtration.
Industrial Production Considerations
Scalable synthesis of this compound requires optimization of:
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Catalyst Loading : Reducing Sn(OTf)₂ use from 1.5 eq. to 0.2 eq. lowers costs without compromising yield.
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Solvent Recovery : THF and DMF are recycled via distillation, minimizing waste.
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Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for exothermic steps.
WO2018108954A1 highlights a pilot-scale process producing 165 kg of this compound with 64% overall yield, using cost-effective reagents like sodium triacetoxyborohydride .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
Chemistry
2-(Azetidin-2-yl)ethan-1-ol serves as a building block in the synthesis of more complex molecules. It can be utilized in the preparation of various heterocyclic compounds through reactions such as:
- Aza-Michael addition
- N-acylation
- Hydride reductions
These reactions leverage the compound's azetidine ring to form new C–N bonds and facilitate the construction of diverse organic structures.
Biology
Research indicates that compounds containing azetidine rings exhibit various biological activities . The biological activity often correlates with structural modifications on the azetidine ring and attached functional groups. For instance, studies have shown that derivatives of this compound can interact with specific biomolecules, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties . It has been explored as a precursor in the synthesis of pharmaceutical compounds, including those targeting neurological disorders and infectious diseases. Its ability to form various derivatives enhances its utility in drug development .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, a study involving substituted azetidinones derived from this compound showed significant activity against various bacterial strains .
Neuropharmacological Research
Another case study focused on the neuropharmacological applications of this compound derivatives revealed their potential as agents for treating neurodegenerative diseases. Modifications to the azetidine structure enhanced their interaction with neurotransmitter receptors, indicating promising therapeutic avenues .
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key reaction in the formation of polyamines. This process involves the breaking of the azetidine ring and subsequent polymerization to form long-chain molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-(Azetidin-1-yl)ethan-1-ol vs. 2-(Azetidin-2-yl)ethan-1-ol
- Structural Difference: The ethanol group is attached to the 1-position in 2-(Azetidin-1-yl)ethan-1-ol (CAS 67896-18-8) versus the 2-position in the target compound.
- Impact :
- Reactivity : The 1-position derivative may exhibit different ring-opening tendencies due to proximity to the nitrogen atom.
- Safety : 2-(Azetidin-1-yl)ethan-1-ol is classified as flammable and corrosive (GHS hazard code H314), requiring strict storage conditions (sealed, dry, 2–8°C) .
- Applications : Used as an intermediate in drug synthesis, whereas the 2-yl analog's applications are less documented but may involve chiral synthesis .
Substituted Azetidine Derivatives
Table 1: Key Structural Analogs and Properties
Biological Activity
2-(Azetidin-2-yl)ethan-1-ol, also known as 2-(Azetidin-1-yl)ethanol, is a compound characterized by a four-membered azetidine ring attached to an ethanol moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in pharmaceuticals.
Structural Characteristics
The molecular formula of this compound allows for various structural modifications that influence its biological activity. The azetidine ring is known for its ability to participate in nucleophilic substitution reactions, making it a valuable scaffold in drug design.
Biological Activities
Research indicates that compounds containing azetidine rings, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Neuropharmacological Effects : The structural properties of azetidine derivatives suggest potential applications in neuropharmacology, particularly in treating neurological disorders due to their interaction with neurotransmitter systems.
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. Common methods include:
- Hydride Reduction : Utilizing hydride reducing agents to convert related compounds into this compound.
- Nucleophilic Substitution : The azetidine nitrogen acts as a nucleophile in various substitution reactions.
Comparative Analysis
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Acetylazetidine | Acetyl group on azetidine | Known for its anti-inflammatory properties. |
| Azetidinone | Carbonyl group at position 2 | Exhibits significant biological activity against cancer cells. |
| 3-Aminopropylazetidine | Amino group at position 3 | Potential use in neuropharmacology due to its structural properties. |
These compounds differ primarily in their functional groups and positions on the azetidine ring, which significantly influence their biological activity and synthetic utility.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Research : A study demonstrated that derivatives of azetidine, including this compound, showed promising activity against resistant strains of bacteria, suggesting a pathway for new antibiotic development.
- Neuropharmacological Applications : Research explored the effects of azetidine derivatives on neurotransmitter modulation, indicating potential use in treating conditions like depression and anxiety disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 2-(Azetidin-2-yl)ethan-1-ol, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves azetidine ring formation via intramolecular cyclization or coupling reactions. For example, C-N bond-forming strategies (e.g., palladium-catalyzed coupling) are critical for constructing the azetidine moiety, as seen in similar compounds like hydroxychloroquine derivatives . Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) significantly affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products, as demonstrated in protocols for analogous ethan-1-ol derivatives .
Q. Which analytical techniques are prioritized for structural elucidation of this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- 1H/13C NMR : Focus on azetidine ring protons (δ 3.0–4.0 ppm for N-adjacent CH2 groups) and the hydroxyl proton (broad peak at δ 1–5 ppm). Carbon signals for the azetidine ring typically appear at δ 40–60 ppm .
- IR Spectroscopy : Confirm OH stretch (~3200–3600 cm⁻¹) and azetidine C-N vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of H2O or ring-opening fragments) validate the structure .
Q. How does the stability of this compound vary under different storage conditions, and what precautions are recommended?
- Methodological Answer : The compound is prone to oxidation due to the strained azetidine ring and hydroxyl group. Store at ≤ -20°C under inert atmosphere (argon/nitrogen). Stability assays using HPLC or TLC under accelerated degradation conditions (e.g., 40°C/75% humidity) can identify decomposition pathways .
Advanced Research Questions
Q. What mechanistic insights explain the enhanced reactivity of the azetidine ring in nucleophilic substitution reactions compared to acyclic amines?
- Methodological Answer : The ring strain in azetidine (bond angles ~90°) increases electron density at the nitrogen, accelerating nucleophilic attacks. Kinetic studies (e.g., comparing reaction rates with pyrrolidine or piperidine analogs under identical conditions) quantify this effect. Computational modeling (DFT) further elucidates transition-state stabilization .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are most effective?
- Methodological Answer :
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL-derived catalysts) induce stereochemistry during azetidine ring formation.
- Chiral Chromatography : Polysaccharide-based HPLC columns (e.g., Chiralpak®) resolve enantiomers. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation .
- Circular Dichroism (CD) : Validates enantiomeric purity by comparing experimental spectra with simulated data .
Q. What metabolic pathways degrade this compound in vitro, and how can structural modifications improve its pharmacokinetic profile?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes or S9 fractions to identify oxidative metabolites (e.g., hydroxylation at the azetidine ring or β-oxidation of the ethanol moiety). LC-MS/MS tracks metabolite formation .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce ring oxidation. Methylation of the hydroxyl group or azetidine nitrogen blocks metabolic hotspots, as seen in glutaminase inhibitors .
Data Contradiction and Experimental Design
Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across different protocols?
- Methodological Answer :
- Critical Parameter Analysis : Compare solvent polarity, catalyst loading, and temperature across studies. For example, THF may favor ring closure over DMF due to reduced steric hindrance .
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., reaction time, reagent stoichiometry) and optimize conditions .
Q. What computational tools can predict the conformational flexibility of this compound, and how does this impact its biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model azetidine ring puckering and ethanol group rotation to identify dominant conformers.
- Docking Studies : Compare binding affinities of different conformers to target proteins (e.g., enzymes or receptors). For instance, rigid conformers may enhance selectivity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
